Cas no 39131-44-7 (5-(Bromomethyl)furan-2-carboxaldehyde)
5-(Bromomethyl)furan-2-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-(bromomethyl)-2-furaldehyde
- 5-(bromomethyl)furan-2-carbaldehyde
- DA-06225
- 5-(Bromomethyl)-2-furancarboxaldehyde; 5-(Bromomethyl)-2-furaldehyde; 5-(Bromomethyl)furfural;
- 39131-44-7
- N16894
- 5-(bromomethyl)furan-2-carboxaldehyde
- AS-82798
- 5-(bromomethyl)furfural
- SCHEMBL1555508
- EINECS 254-308-7
- AKOS022642951
- NS00030520
- DTXSID30192381
- 5-(Bromomethyl)furan-2-carboxaldehyde
-
- Inchi: 1S/C6H5BrO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2
- InChI Key: HJYHSCTYDCMXPG-UHFFFAOYSA-N
- SMILES: BrCC1=CC=C(C=O)O1
Computed Properties
- Exact Mass: 187.94725
- Monoisotopic Mass: 187.94729g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 30.2Ų
Experimental Properties
- PSA: 30.21
5-(Bromomethyl)furan-2-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B696608-500mg |
5-(Bromomethyl)furan-2-carboxaldehyde |
39131-44-7 | 500mg |
$ 167.00 | 2023-04-18 | ||
| TRC | B696608-1g |
5-(Bromomethyl)furan-2-carboxaldehyde |
39131-44-7 | 1g |
$ 305.00 | 2023-04-18 | ||
| TRC | B696608-2.5g |
5-(Bromomethyl)furan-2-carboxaldehyde |
39131-44-7 | 2.5g |
$ 673.00 | 2023-09-08 | ||
| TRC | B696608-5g |
5-(Bromomethyl)furan-2-carboxaldehyde |
39131-44-7 | 5g |
$ 1275.00 | 2023-04-18 | ||
| Chemenu | CM457799-250mg |
5-(bromomethyl)-2-furaldehyde |
39131-44-7 | 95%+ | 250mg |
$95 | 2023-03-07 | |
| Chemenu | CM457799-1g |
5-(bromomethyl)-2-furaldehyde |
39131-44-7 | 95%+ | 1g |
$239 | 2023-03-07 | |
| eNovation Chemicals LLC | Y1266957-250mg |
5-(bromomethyl)-2-furaldehyde |
39131-44-7 | 95% | 250mg |
$120 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1266957-1g |
5-(bromomethyl)-2-furaldehyde |
39131-44-7 | 95% | 1g |
$200 | 2024-06-06 | |
| 1PlusChem | 1P00CKZQ-250mg |
5-(bromomethyl)-2-furaldehyde |
39131-44-7 | 95% | 250mg |
$446.00 | 2024-05-03 | |
| 1PlusChem | 1P00CKZQ-1g |
5-(bromomethyl)-2-furaldehyde |
39131-44-7 | 95% | 1g |
$1061.00 | 2024-05-03 |
5-(Bromomethyl)furan-2-carboxaldehyde Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 5-(Bromomethyl)furan-2-carboxaldehyde
5-(Bromomethyl)furan-2-carboxaldehyde (CAS No. 39131-44-7): An Overview of Its Properties, Applications, and Recent Research
5-(Bromomethyl)furan-2-carboxaldehyde (CAS No. 39131-44-7) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as 5-(bromomethyl)-2-furaldehyde, is characterized by its unique structural features, which include a bromomethyl group and a furan ring with a carboxaldehyde functional group. These features make it an attractive starting material for the synthesis of various bioactive molecules and functional materials.
The chemical structure of 5-(Bromomethyl)furan-2-carboxaldehyde can be represented as C6H5O2Br. The presence of the bromomethyl group provides a reactive site for various chemical transformations, such as nucleophilic substitution reactions, which can be used to introduce a wide range of functional groups. The furan ring, on the other hand, imparts aromaticity and stability to the molecule, making it suitable for applications in both synthetic and biological contexts.
In recent years, 5-(Bromomethyl)furan-2-carboxaldehyde has been extensively studied for its potential applications in medicinal chemistry. One notable area of research involves its use as an intermediate in the synthesis of antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of furan-based derivatives with potent antiviral activity against herpes simplex virus (HSV). The bromomethyl group in 5-(Bromomethyl)furan-2-carboxaldehyde was found to be crucial for the formation of these derivatives, which exhibited high selectivity and low cytotoxicity.
Beyond its medicinal applications, 5-(Bromomethyl)furan-2-carboxaldehyde has also found use in the development of functional materials. A recent study in the Journal of Materials Chemistry A explored the use of this compound as a building block for the synthesis of luminescent materials. The researchers demonstrated that by incorporating 5-(Bromomethyl)furan-2-carboxaldehyde into polymer chains, they could create materials with tunable photophysical properties. These materials showed promise for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
The synthetic versatility of 5-(Bromomethyl)furan-2-carboxaldehyde has also been highlighted in several recent studies. A paper published in the Tetrahedron Letters described an efficient one-pot synthesis method for preparing this compound from readily available starting materials. The method involves a sequence of reactions including bromination and formylation steps, which can be carried out under mild conditions with high yields. This synthetic route has been adopted by several research groups to facilitate the large-scale production of 5-(Bromomethyl)furan-2-carboxaldehyde.
In addition to its synthetic utility, 5-(Bromomethyl)furan-2-carboxaldehyde has been investigated for its potential as a ligand in coordination chemistry. A study published in the Inorganic Chemistry Communications reported the coordination behavior of this compound with various metal ions. The researchers found that the bromomethyl group and carboxaldehyde functionalities could coordinate with metal centers to form stable complexes. These complexes exhibited interesting electronic and magnetic properties, making them suitable for applications in catalysis and sensing technologies.
The environmental impact of chemicals is an important consideration in their development and application. Recent studies have focused on the biodegradability and toxicity profiles of compounds like 5-(Bromomethyl)furan-2-carboxaldehyde. A report in the Journal of Environmental Science and Health evaluated the biodegradability of this compound under different environmental conditions. The results indicated that while it is not readily biodegradable under standard conditions, it can be degraded through advanced oxidation processes. This information is crucial for ensuring its safe use and disposal.
In conclusion, 5-(Bromomethyl)furan-2-carboxaldehyde (CAS No. 39131-44-7) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and coordination chemistry. Its unique structural features make it an invaluable starting material for the synthesis of bioactive molecules and functional materials. Ongoing research continues to uncover new possibilities for its use, highlighting its significance in both academic and industrial settings.
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